Cyclo(L-Val-L-Val)

Description

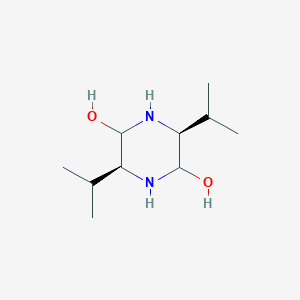

Cyclo(L-Val-L-Val) is a diketopiperazine (DKP), a class of cyclic dipeptides formed by the condensation of two amino acids. Its structure consists of two L-valine residues linked via a six-membered ring system, with the IUPAC name (3S,8aS)-3-Isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (molecular formula: C₁₀H₁₆N₂O₂) . While its biological activities are less extensively documented in the provided evidence, DKPs are broadly recognized for their diverse pharmacological and ecological roles, including antimicrobial, antifungal, and signaling properties.

Properties

Molecular Formula |

C10H22N2O2 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(3S,6S)-3,6-di(propan-2-yl)piperazine-2,5-diol |

InChI |

InChI=1S/C10H22N2O2/c1-5(2)7-9(13)12-8(6(3)4)10(14)11-7/h5-14H,1-4H3/t7-,8-,9?,10?/m0/s1 |

InChI Key |

HAISJRNRDKAUQG-DKEVHCRPSA-N |

Isomeric SMILES |

CC(C)[C@H]1C(N[C@H](C(N1)O)C(C)C)O |

Canonical SMILES |

CC(C)C1C(NC(C(N1)O)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Classical Solution-Phase Synthesis and Cyclization

This traditional approach involves:

Step 1: Coupling of Protected Amino Acids

The linear dipeptide precursor is synthesized by coupling N-protected L-valine derivatives using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2). For example, L-valine methyl ester (L-Val-OMe) is coupled with Boc-protected L-valine (Boc-L-Val) to form Boc-L-Val-L-Val-OMe.Step 2: Deprotection

The Boc and methyl ester protecting groups are removed by acidic treatment, typically using 4M HCl in dioxane or trifluoroacetic acid (TFA), followed by concentration under reduced pressure to yield the free dipeptide hydrochloride salt.Step 3: Cyclization

The deprotected linear dipeptide is cyclized to form the cyclic dipeptide by treatment with a base such as triethylamine in aqueous solution. Microwave-assisted heating at elevated temperatures (e.g., 140 °C for 10 minutes) can enhance cyclization efficiency. The crude cyclic product precipitates and is purified by reversed-phase preparative high-performance liquid chromatography (HPLC).

Key Reaction Conditions Summary:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Coupling | Boc-L-Val + L-Val-OMe, EDC, DMAP, CH2Cl2 | Room temperature, flash chromatography purification |

| Deprotection | 4M HCl in dioxane or TFA | Quantitative yield |

| Cyclization | Triethylamine, H2O, microwave heating at 140 °C | 10 min, product precipitates |

This method typically yields cyclic dipeptides in moderate to good yields (40-88%) depending on purification and reaction optimization.

β-Thiolactone-Mediated Cyclization Method

A more recent and innovative approach involves the use of β-thiolactone intermediates to promote cyclization with improved control and yields:

Synthesis of β-Thiolactone Precursors:

β-Thiolactones bearing L-valine residues at the C-terminus are synthesized in two steps, involving formation of the thiolactone ring followed by conversion to trifluoroacetic acid (TFA) salts.Coupling to Form Linear Precursors:

These β-thiolactone derivatives are coupled to tripeptides or dipeptides to form linear precursors containing the β-thiolactone moiety at the C-terminus.Cyclization via Direct Aminolysis:

Under optimized conditions in phosphate-buffered saline (PBS) at pH 7.4 with borax as an additive at room temperature and 1 mM concentration, the linear β-thiolactone precursors undergo intramolecular aminolysis to form the cyclic dipeptide or tetrapeptide without epimerization or side reactions.Postcyclization Desulfurization:

The thiol group introduced during cyclization can be removed by in situ desulfurization to yield the native cyclic peptide structure.

Advantages of β-Thiolactone Method:

- Higher yields and fewer side reactions compared to conventional coupling reagents (e.g., HATU/DIPEA).

- Mild aqueous conditions reduce racemization and degradation.

- Applicable to complex cyclic peptides beyond dipeptides.

Comparative Analysis of Preparation Methods

| Feature | Classical Solution-Phase Synthesis | β-Thiolactone-Mediated Cyclization |

|---|---|---|

| Reaction Medium | Organic solvents (CH2Cl2, MeOH) | Aqueous buffer (PBS) |

| Cyclization Conditions | Base-mediated, microwave heating (e.g., triethylamine, 140 °C) | Direct aminolysis at room temperature, borax additive |

| Yield Range | Moderate to good (40-88%) | Generally higher, fewer complications |

| Racemization Risk | Moderate, depends on conditions | Minimal due to mild conditions |

| Scalability | Established, but requires careful purification | Promising for scale-up with mild conditions |

| Postcyclization Modification | Not typical | Thiol removal via desulfurization possible |

In-Depth Research Findings and Data

Yield and Purity

- Classical cyclization of deprotected L-Val-L-Val dipeptide with triethylamine afforded cyclic dipeptide in approximately 47% isolated yield after HPLC purification.

- β-Thiolactone-mediated cyclization of Val-containing precursors produced cyclic peptides in yields ranging from 35% to over 60%, with high purity and minimal epimerization.

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the cyclization and purity of the products.

- Optical rotation measurements provide stereochemical confirmation consistent with L-valine residues.

Summary Table of Preparation Protocols for Cyclo(L-Val-L-Val)

| Step | Method A: Classical Solution-Phase | Method B: β-Thiolactone-Mediated Cyclization |

|---|---|---|

| Starting Material | Boc-L-Val + L-Val-OMe | β-Thiolactone L-Val derivative |

| Coupling Agent | EDC, DMAP in CH2Cl2 | Established peptide coupling methods for linear precursor |

| Deprotection | 4M HCl in dioxane or TFA | Not required (thiolactone stable) |

| Cyclization | Triethylamine, microwave heating (140 °C, 10 min) | PBS buffer pH 7.4, borax additive, room temperature |

| Yield | ~47% | 35-60%+ |

| Purification | Flash chromatography, preparative HPLC | Preparative HPLC |

| Special Notes | Requires careful control to avoid racemization | Mild conditions, minimal epimerization |

Chemical Reactions Analysis

Types of Reactions

Cyclo(L-Val-L-Val) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of diketopiperazine derivatives, while reduction can yield reduced amide products.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Cyclo(L-Val-L-Val) has demonstrated antimicrobial activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted its effectiveness in downregulating genes associated with virulence and cell membrane synthesis in MRSA, suggesting its potential as an alternative therapeutic agent against antibiotic-resistant bacteria .

2. Bifidogenic Growth Factors

Research indicates that cyclo(L-Val-L-Val) can act as a bifidogenic growth factor, promoting the growth of beneficial gut bacteria such as Bifidobacterium species while inhibiting harmful bacteria. This property positions it as a potential prebiotic agent that could modulate gut microbiota composition .

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted on cyclo(L-Val-L-Val) revealed its ability to target multiple biological pathways in MRSA. The compound was shown to downregulate genes involved in protein synthesis and virulence, indicating its multifaceted mechanism of action against resistant strains . This case underscores the potential of cyclo(L-Val-L-Val) as a novel antimicrobial agent.

Case Study 2: Prebiotic Effects

In another study focusing on gut health, cyclo(L-Val-L-Val) was tested for its effects on bifidobacterial strains. Results indicated that specific cyclic dipeptides could selectively stimulate the growth of beneficial bacteria without promoting harmful strains, highlighting their role as effective prebiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

Cyclo(L-Val-L-Val) exerts its antimicrobial effects by targeting multiple biological pathways. It disrupts cell membrane synthesis, DNA metabolism, and protein synthesis in bacteria . The compound’s ability to target multiple pathways helps in delaying the development of antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Diketopiperazines

Structural Variations and Sources

DKPs exhibit structural diversity based on amino acid composition, stereochemistry, and substituents. Below is a comparative analysis of Cyclo(L-Val-L-Val) with structurally related DKPs:

Table 1: Structural and Source Comparison of Selected DKPs

Antimicrobial and Antifungal Activity

- Cyclo(L-Pro-L-Val) : Exhibits broad antimicrobial activity, isolated from Bacillus cereus and Exiguobacterium acetylicum .

- Cyclo(D-Tyr-L-Leu) : Shows antifungal activity attributed to the D-tyrosine configuration; replacing D-Tyr with L-Tyr (as in cordycommunin) abolishes activity .

Algicidal Activity

- Cyclo(4-OH-Pro-Leu) and Cyclo(Pro-Leu): Demonstrated potent algicidal effects against Microcystis aeruginosa. The hydroxyl group in Cyclo(4-OH-Pro-Leu) correlates with enhanced reactive oxygen species (ROS) generation compared to non-hydroxylated analogs .

Bifidogenic and Probiotic Effects

- Cyclo(L-Val-L-Leu) and Cyclo(L-Val-L-Ile) : Promote the growth of Bifidobacterium spp. in the human gut, highlighting their role as microbial signaling molecules .

Stereochemical Influence

Methodological Considerations

Structural elucidation of DKPs relies on advanced techniques:

- NMR and HR-ESI–MS: Used to confirm the cyclic backbone and amino acid composition (e.g., Cyclo(L-Pro-L-Val) in Exiguobacterium acetylicum) .

- Marfey’s Analysis: Determines absolute configurations (e.g., differentiation of L/D-amino acids in Acanthostrongylophora ingens-derived DKPs) .

Key Research Findings and Gaps

Activity of Cyclo(L-Val-L-Val) : While its structure is well-defined, the evidence lacks explicit data on its biological roles. In contrast, analogs like Cyclo(L-Pro-L-Val) have demonstrated antimicrobial and algicidal effects .

Novelty of Hydroxylated DKPs: Cyclo(4-OH-Pro-Leu) represents a newly discovered algicidal DKP, underscoring the importance of substituents in bioactivity .

Stereochemical Sensitivity : The D-Tyr residue in Cyclo(D-Tyr-L-Leu) is essential for antifungal activity, illustrating the critical role of chirality .

Biological Activity

Cyclo(L-Val-L-Val) is a cyclic dipeptide, specifically a 2,5-diketopiperazine, formed from two L-valine amino acids. This compound has garnered attention due to its unique cyclic structure, which enhances its stability and bioactivity compared to linear peptides. The molecular formula for Cyclo(L-Val-L-Val) is C10H18N2O2. This article explores the biological activities of Cyclo(L-Val-L-Val), focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Antimicrobial Properties

Research indicates that Cyclo(L-Val-L-Val) exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis and death.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The above table summarizes the MIC values for Cyclo(L-Val-L-Val) against selected bacterial strains, demonstrating its potential as an antimicrobial agent .

The mechanisms underlying the biological activity of Cyclo(L-Val-L-Val) are multifaceted:

- Membrane Disruption : The cyclic structure allows for better interaction with lipid membranes, leading to increased permeability and eventual cell death.

- Quorum Sensing Inhibition : Cyclo(L-Val-L-Val) may interfere with bacterial communication systems, particularly in Pseudomonas aeruginosa, by modulating N-acylhomoserine lactones (AHLs) signaling pathways .

- Biofilm Disruption : It has been shown to reduce biofilm formation in various bacterial species, which is crucial for treating chronic infections.

Therapeutic Applications

Given its biological activities, Cyclo(L-Val-L-Val) shows promise in several therapeutic areas:

Case Studies

-

Study on Antimicrobial Efficacy :

A recent investigation assessed the antimicrobial efficacy of Cyclo(L-Val-L-Val) in vitro against a panel of pathogens. Results indicated that the compound significantly reduced bacterial growth compared to control groups. -

Neuroprotection Research :

Although direct studies on Cyclo(L-Val-L-Val) are sparse, related compounds have shown neuroprotective effects in cellular models. For instance, cyclopeptides similar in structure have been reported to activate PPAR-γ and protect against oxidative stress, suggesting that Cyclo(L-Val-L-Val) might exhibit similar properties .

Q & A

Q. What are the standard methods for synthesizing and characterizing Cyclo(L-Val-L-Val) in laboratory settings?

Cyclo(L-Val-L-Val) is synthesized via cyclization of linear dipeptide precursors under controlled conditions. For example, solid-phase peptide synthesis (SPPS) or solution-phase methods using coupling reagents like HATU or EDCI are common. Post-synthesis, purification involves reverse-phase HPLC, and structural validation employs NMR (¹H, ¹³C, and 2D techniques like COSY/HMBC) and mass spectrometry (MS) . Characterization of stereochemical purity may require Marfey’s method for chiral analysis .

Q. Which spectroscopic techniques are most reliable for elucidating the structure of Cyclo(L-Val-L-Val)?

High-resolution NMR (600 MHz or higher) is critical for resolving proton-proton coupling and carbon environments. Key NMR signals include δ ~3.5–4.5 ppm for α-protons of valine residues and δ ~0.8–1.2 ppm for methyl groups. MS/MS fragmentation patterns (e.g., m/z transitions) and GC-MS retention indices further confirm molecular weight and purity . For stereochemical confirmation, X-ray crystallography or comparative analysis with synthetic standards (e.g., cyclo(L-Val-D-Val) derivatives) is recommended .

Q. What roles do Cyclo(L-Val-L-Val) and related diketopiperazines (DKPs) play in microbial communities?

Cyclo(L-Val-L-Val) is often isolated from extremophilic bacteria and fungi, where it may act as a signaling molecule or secondary metabolite. For instance, similar DKPs like cyclo(L-Pro-L-Val) exhibit antagonistic activity against marine pathogens, suggesting ecological roles in microbial competition . However, its specific bioactivity in native microbiomes requires further metagenomic and metabolomic profiling .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of Cyclo(L-Val-L-Val)?

Q. How can researchers resolve contradictions in reported bioactivity data for Cyclo(L-Val-L-Val)?

Discrepancies arise from variations in assay conditions or model systems. For instance, Cyclo(L-Val-L-Val) exhibits cytotoxicity in Pinus thunbergii seedlings but shows no activity in human colorectal cancer models . To address this, standardized bioassays (e.g., MIC determination against ATCC strains) and omics approaches (transcriptomics/proteomics) are needed to contextualize species-specific responses .

Q. What environmental factors optimize the production of Cyclo(L-Val-L-Val) in microbial cultures?

Studies on related DKPs (e.g., cyclo(Pro-Phe)) suggest that temperature (25–30°C), pH (6.5–7.5), and carbon source (e.g., glycerol) significantly influence yield . Metabolite profiling via LC-MS under varying culture conditions, combined with response surface methodology (RSM), can identify optimal parameters .

Q. What mechanisms underlie Cyclo(L-Val-L-Val)’s interactions with biological targets?

Molecular docking and SPR analysis indicate that DKPs like Cyclo(L-Val-L-Val) may disrupt membrane integrity in bacteria or inhibit kinase activity in eukaryotic cells. For example, weak antagonism against VEGFR2 suggests potential anti-angiogenic properties, though IC₅₀ values require validation in dose-response assays .

Q. How do structural modifications of Cyclo(L-Val-L-Val) enhance its research applicability?

N-methylation or side-chain halogenation can improve metabolic stability and target affinity. For instance, cyclo(N-Me-L-Leu-L-Val) derivatives exhibit enhanced bioavailability compared to non-methylated analogs . Structure-activity relationship (SAR) studies using combinatorial libraries are recommended for systematic optimization .

Methodological Considerations

- Data Validation : Cross-reference NMR/MS data with public databases (e.g., GNPS, PubChem) and synthetic standards to avoid misannotation .

- Bioactivity Assays : Use dual-reporter systems (e.g., luminescence-based viability assays) to minimize false positives in cytotoxicity studies .

- Ethical Compliance : Adhere to Nagoya Protocol guidelines when isolating Cyclo(L-Val-L-Val) from environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.